(Z,4Z)-N-[(E)-3-[(4S,5R,6S,8R,9Z,11E)-5,17-dihydroxy-2-oxo-3,7-dioxatricyclo[11.4.0.06,8]heptadeca-1(13),9,11,14,16-pentaen-4-yl]prop-2-enyl]-4-methoxyiminobut-2-enamide is a natural product found in Pseudomonas with data available.
Oximidine I
CAS No.:
Cat. No.: VC14583135
Molecular Formula: C23H24N2O7
Molecular Weight: 440.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C23H24N2O7 |
---|---|
Molecular Weight | 440.4 g/mol |
IUPAC Name | (Z,4Z)-N-[(E)-3-[(4S,5R,6S,8R,9Z,11E)-5,17-dihydroxy-2-oxo-3,7-dioxatricyclo[11.4.0.06,8]heptadeca-1(13),9,11,14,16-pentaen-4-yl]prop-2-enyl]-4-methoxyiminobut-2-enamide |
Standard InChI | InChI=1S/C23H24N2O7/c1-30-25-14-6-12-19(27)24-13-5-11-17-21(28)22-18(31-22)10-3-2-7-15-8-4-9-16(26)20(15)23(29)32-17/h2-12,14,17-18,21-22,26,28H,13H2,1H3,(H,24,27)/b7-2+,10-3-,11-5+,12-6-,25-14-/t17-,18+,21+,22+/m0/s1 |
Standard InChI Key | MJQHXIHJXNEHLK-GGTJAALXSA-N |
Isomeric SMILES | CO/N=C\C=C/C(=O)NC/C=C/[C@H]1[C@H]([C@H]2[C@H](O2)/C=C\C=C\C3=C(C(=CC=C3)O)C(=O)O1)O |
Canonical SMILES | CON=CC=CC(=O)NCC=CC1C(C2C(O2)C=CC=CC3=C(C(=CC=C3)O)C(=O)O1)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Oximidine I (C₂₃H₂₄N₂O₇; molecular weight 440.4 g/mol) belongs to the benzolactone enamide family, distinguished by a 12-membered macrolactone ring fused to a benzene moiety . The structure incorporates an O-methyloxime group at position C-4 and an (E)-configured enamide side chain (Figure 1). X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm the absolute configuration as (4S,5R,6S,8R,9Z,11E), with critical stereochemical elements arising from its polyketide origin .
Table 1: Key Chemical Properties of Oximidine I
Property | Value |
---|---|
Molecular Formula | C₂₃H₂₄N₂O₇ |
Molecular Weight | 440.4 g/mol |
IUPAC Name | (Z,4Z)-N-[(E)-3-[(4S,5R,6S,8R,9Z,11E)-5,17-dihydroxy-2-oxo-3,7-dioxatricyclo[11.4.0.0⁶,⁸]heptadeca-1(13),9,11,14,16-pentaen-4-yl]prop-2-enyl]-4-methoxyiminobut-2-enamide |
CAS Number | 162902-73-6 |
Solubility | Lipophilic (soluble in DMSO, methanol) |
Spectroscopic Signatures
The compound exhibits characteristic UV-Vis absorption at λmax 228 nm (ε = 12,500 M⁻¹cm⁻¹) and 278 nm (ε = 8,200 M⁻¹cm⁻¹), attributable to the conjugated enamide and aromatic systems. High-resolution mass spectrometry (HRMS) shows a protonated molecular ion at m/z 441.1661 [M+H]⁺, consistent with its molecular formula .
Biosynthetic Origins and Pathway Engineering
Gene Cluster Identification
The oximidine biosynthetic gene cluster in Pseudomonas baetica spans 58 kb and encodes a trans-acyltransferase polyketide synthase (trans-AT PKS) hybridized with nonribosomal peptide synthetase (NRPS) modules . Key components include:
-
OxiA-OxiE: Multimodular PKS responsible for macrolactone assembly
-
OxiF: Flavin-dependent monooxygenase catalyzing oxime formation
-
OxiG: S-adenosylmethionine-dependent methyltransferase installing the O-methyl group
Unprecedented O-Methyloxime Formation
Biosynthesis proceeds through a novel two-step enzymatic process:
-
Oxime Installation: OxiF oxidizes the C-4 amine to a nitroso intermediate, which undergoes non-enzymatic condensation with a β-keto thioester to form an oxime .
-
Methylation: OxiG transfers a methyl group from SAM to the oxime oxygen, yielding the O-methyloxime moiety critical for V-ATPase binding .
Table 2: Key Enzymatic Domains in Oximidine Biosynthesis
Enzyme | Domain | Function |
---|---|---|
OxiA | Ketosynthase (KS) | Chain elongation |
OxiB | Dehydratase (DH) | Double bond formation |
OxiC | Methyltransferase (MT) | O-methylation at C-17 |
OxiF | Monooxygenase | Oxime formation |
Biological Activity and Mechanism of Action
V-ATPase Inhibition
Oximidine I selectively targets the V₁ subunit of mammalian V-ATPases with an IC₅₀ of 10 nM, disrupting lysosomal pH homeostasis and inducing apoptosis in cancer cells . Comparative studies show 50-fold greater potency against tumor versus normal cells, attributed to preferential accumulation in acidic tumor microenvironments.
Anticancer Efficacy
-
In Vitro: Inhibits proliferation of ras-transformed 3Y1 rat fibroblasts (EC₅₀ = 2.8 nM) and human breast cancer MDA-MB-231 cells (EC₅₀ = 5.1 nM) .
-
In Vivo: Reduces tumor volume by 78% in murine xenograft models at 1 mg/kg dosing (QOD × 14 days).
Table 3: Comparative Activity of Oximidine Analogues
Compound | V-ATPase IC₅₀ (nM) | Antiproliferative EC₅₀ (nM) |
---|---|---|
Oximidine I | 10 ± 1.2 | 2.8 ± 0.4 |
Oximidine II | 15 ± 2.1 | 4.1 ± 0.7 |
Variant A* | 12 ± 1.8 | 3.2 ± 0.5 |
Variant B* | 8 ± 0.9 | 2.1 ± 0.3 |
*Novel variants reported in 2023 |
Synthetic Approaches and Structure-Activity Insights
Horner-Wadsworth-Emmons Macrocyclization
Early synthesis (2003) achieved the 12-membered ring via HWE reaction between phosphonate 1 and aldehyde 2 (Figure 2A), yielding the epoxydiene nucleus in 42% yield . Key challenges included epoxide stability and Z/E selectivity during enamide formation.
Ring-Closing Metathesis (RCM)
The 2005 total synthesis employed Grubbs' 2nd generation catalyst to form the macrolactone from diene 3 (Figure 2B), improving efficiency (78% yield) and stereocontrol . RCM advantages:
-
Tolerance of epoxide functionality
-
High atom economy
-
Convergent synthesis enabling analogue production
Table 4: Comparison of Macrocyclization Methods
Parameter | HWE | RCM |
---|---|---|
Yield | 42% | 78% |
Ring Size Control | Moderate | Excellent |
Functional Group | Epoxide-sensitive | Epoxide-tolerant |
Scalability | <100 mg | Multi-gram |
Enamide Side Chain Optimization
Structure-activity relationship (SAR) studies reveal:
-
O-Methyloxime: Essential for V-ATPase binding; demethylation reduces potency 100-fold.
-
Double Bond Geometry: (E)-enamide configuration critical for membrane permeability .
-
Macrolactone Rigidity: Benzofusion enhances target engagement by pre-organizing the pharmacophore .
Recent Advances and Future Directions
Novel Analogues via Pathway Engineering
The 2023 discovery of three new oximidine variants (A-C) through PKS module swapping demonstrates the potential for bioengineering :
-
Variant C: Simplified C-17 deoxy analogue maintains 85% activity (EC₅₀ = 3.4 nM) with improved solubility .
-
Variant B: 20-membered macrolactone expands spectrum to include V-ATPase isoform B2 .
Targeted Delivery Systems
Encapsulation in pH-responsive nanoparticles increases tumor accumulation 8-fold compared to free drug, reducing off-target effects in preclinical models.
Clinical Translation Challenges
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume